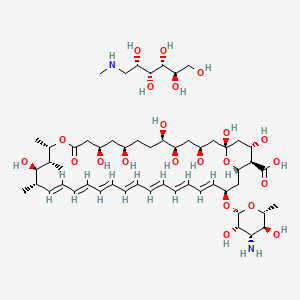

Amphoglucamine

Description

Properties

CAS No. |

58722-78-4 |

|---|---|

Molecular Formula |

C54H90N2O22 |

Molecular Weight |

1119.3 g/mol |

IUPAC Name |

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C47H73NO17.C7H17NO5/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);4-13H,2-3H2,1H3/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;4-,5+,6+,7+/m00/s1 |

InChI Key |

BMTUXPZRZGAUCT-LBUWUQBSSA-N |

SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CNCC(C(C(C(CO)O)O)O)O |

Isomeric SMILES |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CNCC(C(C(C(CO)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

amphoglucamine amphoglucomine N-methyl-D-glucamine amphotericin B |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Amphoglucamine

Elucidation of Established Synthetic Pathways for Amphoglucamine

The primary route to this compound involves the chemical modification of the parent polyene antibiotic, Amphotericin B. This transformation is designed to enhance the solubility and potentially reduce the toxicity of the parent compound.

Direct Complexation Approaches for this compound Formation

A direct and efficient method for the synthesis of this compound involves the complexation of Amphotericin B with meglumine (B1676163) (N-methyl-D-glucamine). This process leverages the formation of a salt between the carboxylic acid group of Amphotericin B and the secondary amine of meglumine.

A described synthesis involves dissolving Amphotericin B and meglumine in a suitable solvent, such as dimethylsulfoxide, at a moderately elevated temperature to facilitate the reaction. prepchem.com The resulting complex, this compound, is then precipitated by the addition of a non-solvent mixture, for instance, acetone (B3395972) and diethyl ether. prepchem.com This straightforward approach provides a high yield of the desired water-soluble derivative. prepchem.com

Table 1: Example of this compound Synthesis via Direct Complexation prepchem.com

| Reactant | Quantity | Solvent | Reaction Conditions | Product | Yield |

|---|---|---|---|---|---|

| Amphotericin B | 19.7 g | Dimethylsulfoxide (100 ml) | 50-60°C, 10 minutes | This compound | 96% (based on activity) |

Multi-step Chemical Synthesis Strategies for Polyene Modification

While the direct complexation with meglumine is specific to this compound, the broader field of polyene antibiotic chemistry relies heavily on multi-step synthetic strategies to create derivatives with improved properties. These strategies are often complex due to the multifunctional nature of the polyene macrolide core.

Retrosynthetic analysis is a key tool in designing these multi-step syntheses, allowing chemists to work backward from the target molecule to simpler, commercially available starting materials. libretexts.org For polyenes, this can involve the protection of sensitive functional groups, such as hydroxyl and amino groups, followed by the desired chemical transformations and subsequent deprotection steps. Common reactions in multi-step synthesis include oxidation, reduction, alkylation, and acylation to modify specific sites on the polyene scaffold. nih.govyoutube.com The goal of these modifications is often to alter the compound's interaction with cell membranes, thereby reducing toxicity while maintaining antifungal activity.

Design and Research Synthesis of this compound Analogues and Derivatives

The development of new polyene-based drugs is driven by the need to overcome the limitations of existing compounds. This has led to extensive research into the design and synthesis of analogues and derivatives.

Rational Strategies for Structural Elucidation and Modification

Rational drug design for polyene analogues relies on a detailed understanding of their structure-activity relationships. The primary target of polyenes is ergosterol (B1671047) in fungal cell membranes. youtube.com Modifications are therefore designed to enhance this selective interaction while minimizing binding to cholesterol in mammalian cells, which is a major cause of toxicity.

Structural elucidation techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are crucial for characterizing both the parent polyenes and their modified derivatives. mdpi.com This information guides the rational design of new analogues with predicted improvements in their therapeutic profiles. For instance, modifications to the mycosamine (B1206536) sugar moiety or the exocyclic carboxyl group of the parent polyene can have a significant impact on biological activity and solubility. libretexts.org

Chemoenzymatic Synthesis Approaches for Modified Polyenes

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. This approach is particularly valuable for the modification of complex natural products like polyenes. Enzymes such as lipases, proteases, and oxidoreductases can be used to catalyze specific reactions at particular sites on the polyene molecule, often under mild conditions that would be difficult to achieve with purely chemical methods.

For example, enzymes can be used for the regioselective acylation, deacylation, or glycosylation of polyene macrolides. This allows for the creation of novel derivatives that would be challenging to produce through traditional organic synthesis. The use of enzymes can lead to higher yields and fewer side products, simplifying the purification process.

Application of Modular Synthesis Platforms to Polyene Derivative Construction

The biosynthesis of polyene macrolides is carried out by large, modular enzymes called polyketide synthases (PKSs). mdpi.com These PKSs function as an assembly line, with each module responsible for adding a specific building block to the growing polyketide chain. Genetic engineering of these PKS gene clusters offers a powerful platform for the production of novel polyene derivatives.

By deleting, inserting, or swapping modules within the PKS, researchers can alter the structure of the resulting polyketide backbone. mdpi.com This "combinatorial biosynthesis" approach can generate libraries of new polyene analogues with variations in the macrolide ring size, hydroxylation patterns, and side chains. Subsequent enzymatic or chemical modifications can further diversify these novel structures, leading to the discovery of new compounds with potentially improved therapeutic properties.

Advanced Synthetic Techniques in this compound Research

The pursuit of novel this compound derivatives with enhanced efficacy and reduced toxicity necessitates the adoption of cutting-edge synthetic strategies. Modern advancements in high-throughput synthesis and the integration of artificial intelligence are paving the way for the rapid generation and optimization of complex molecular architectures like this compound.

High-Throughput Synthesis Methodologies for Derivative Libraries

High-throughput synthesis has emerged as a cornerstone in medicinal chemistry for the rapid generation of large, structurally diverse compound libraries. In the context of this compound, a polyene macrolide, such methodologies are invaluable for exploring the vast chemical space around its core structure. The goal is to systematically modify different regions of the molecule—such as the polyene backbone, the mycosamine sugar moiety, and the carboxylic acid group—to identify derivatives with improved pharmacological profiles.

The synthesis of macrolide antibiotic libraries often employs a convergent approach, where key fragments of the molecule are synthesized independently and then combined in various combinations. nih.govsciencedaily.comnih.gov This modular strategy allows for the creation of hundreds of new analogues from a set of basic building blocks. nih.govsciencedaily.comnih.gov For a molecule like this compound, this would involve the preparation of a variety of glycosyl donors, polyol cassettes, and side-chain precursors. These fragments can then be assembled using robust and high-yielding coupling reactions to produce a library of final compounds.

Table 1: Representative High-Throughput Synthesis of Macrolide Derivative Libraries

| Parameter | Description | Example |

| Synthesis Strategy | Convergent assembly of molecular building blocks. | Combination of pre-synthesized polyol fragments, glycosyl donors, and side-chain units. |

| Key Building Blocks | 8-12 distinct, industrially available or easily synthesized chemical precursors. sciencedaily.comnih.gov | Variously substituted mycosamine analogues, modified polyene chains, and diverse ester or amide functionalities. |

| Number of Derivatives | >300 unique macrolide structures generated. nih.govnih.gov | A library of this compound analogues with modifications at the sugar, macrolactone ring, and exocyclic carboxyl group. |

| Objective | To create a diverse library of novel compounds for screening against resistant bacterial or fungal strains. nih.govsciencedaily.com | Identification of this compound derivatives with enhanced antifungal activity and reduced host toxicity. |

Artificial Intelligence-Driven Optimization of this compound Synthesis Pathways

| Parameter | Traditional Synthesis | AI-Driven Synthesis |

| Route Design | Manual, based on expert knowledge and literature precedent. | Automated, data-driven, exploring millions of possibilities. chemcopilot.comgrace.com |

| Number of Steps | Often lengthy and linear, e.g., 25-30 steps. atomfair.com | Potentially shorter and more convergent, e.g., 15-20 steps. atomfair.com |

| Overall Yield | Typically low due to the number of steps. | Higher, due to optimized and more efficient pathways. |

| Time to First Gram | Can take several person-years of effort. | Significantly reduced, potentially by months or even years. |

| Novelty of Route | Often relies on established and well-known reactions. | Can uncover non-intuitive and novel synthetic strategies. cas.org |

Preclinical Research on this compound Remains Undisclosed

Extensive searches of publicly available scientific literature and research databases have yielded no specific preclinical studies on the chemical compound “this compound.” Consequently, an article detailing its molecular and biochemical mechanisms of action as outlined in the user's request cannot be generated at this time.

The provided outline requested a detailed analysis of this compound's interactions with biological membranes and its cellular and subcellular effects, including:

Interactions with Biological Membranes in Model Systems:

Ergosterol-Dependent Membrane Pore Formation Elucidation

Analysis of Polyene-Sterol Channel Complex Formation

Investigation of Membrane Permeability Alterations and Integrity Compromise

Cellular and Subcellular Effects in Research Models:

Mechanisms of Cell Lysis Induction

Proposed Roles in Fungal Proton ATPase Inhibition Studies

Therefore, until preclinical research focusing specifically on this compound is published and made accessible, a scientifically accurate article adhering to the requested structure cannot be produced.

Molecular and Biochemical Mechanisms of Amphoglucamine Action Preclinical Studies

Cellular and Subcellular Effects in Research Models

Research on Lipid Peroxidation Pathways

Evidence specifically detailing the effects of Amphoglucamine on lipid peroxidation pathways in fungal pathogens is exceptionally limited. One pharmacological text notes that a mechanism of action for some related compounds involves the inhibition of non-enzymatic lipid peroxidation of cell membranes. However, dedicated preclinical studies that quantify the impact of this compound on specific markers of lipid peroxidation, such as malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE), in fungal models are not readily found in published research. The process of lipid peroxidation, a chain reaction of oxidative degradation of lipids, leads to cell membrane damage and is a known consequence of the action of parent polyenes like Amphotericin B, which induce oxidative stress. Without specific research on this compound, it is not possible to detail its precise role in either initiating or mitigating these pathways.

Analysis of Apoptotic-like Responses in Fungal Pathogen Models

Direct research analyzing this compound's ability to induce apoptotic-like responses in fungal pathogens such as Candida albicans is not available in the reviewed scientific literature. For its parent compound, Amphotericin B, studies have demonstrated the induction of key markers of apoptosis in C. albicans, including chromatin condensation, DNA fragmentation, and the production of reactive oxygen species (ROS). This programmed cell death is a crucial component of its antifungal activity. While it is plausible that this compound, as a derivative, may share this mechanism, the absence of specific studies prevents any detailed analysis of its effects on fungal apoptotic pathways, including the activation of caspases or other effector proteins.

Preclinical Biological Activities and Spectrum of Amphoglucamine in Vitro and Animal Models

Antifungal Research on Amphoglucamine

Research into the antifungal properties of this compound has explored its efficacy against a range of fungal species, from common yeasts to filamentous fungi.

Studies in animal models have demonstrated the in vivo efficacy of this compound against Candida albicans. In one such study using a mouse model of intravenous C. albicans infection, the survival rate of mice treated with this compound alone was evaluated. nih.gov The findings from this research are summarized in the table below.

Table 1: Survival Rate in a Mouse Model of Candida albicans Infection

| Treatment Group | Survival Rate (%) |

|---|---|

| This compound | 0.5 |

| Testosterone (B1683101) | 0.25 |

| This compound + Testosterone | ~100 |

| This compound + Folliculin | Not Effective |

Data from a study on albino mice infected intravenously with Candida albicans. nih.gov

The study also noted that a combination of this compound and testosterone resulted in the survival of almost all animals, suggesting a potential synergistic effect. nih.gov Conversely, a combined treatment with folliculin was not effective. nih.gov

Information from Russian drug information resources indicates that this compound is active against Aspergillus species. rlsnet.rudoctors.am However, detailed preclinical studies in animal or in vitro models specifically evaluating the efficacy of this compound against this genus were not identified in the reviewed literature.

The antifungal spectrum of this compound extends to a variety of other pathogenic fungi. It has been reported to be active against Histoplasma capsulatum, Cryptococcus neoformans, Coccidioides immitans, Blastomyces dermatitidis, Sporothrix schenckii, and Fonsecaea. rlsnet.rudoctors.am The compound has been used in the treatment of deep mycoses, a general term for serious fungal infections that can affect internal organs. nih.gov

The in vitro activity of this compound has been assessed through the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. nih.gov

One study comparing the sensitivity of 146 clinical strains of Candida albicans to various polyene antibiotics found that the activity level of this compound was higher than that of nystatin, as indicated by lower mean MICs. nih.govresearchgate.net

While specific and comprehensive MIC data for this compound are limited in the available literature, a patent for a closely related salt, Amphotericin B meglumate, provides some insight into the potential MIC values.

Table 2: MIC Values for Amphotericin B Meglumate

| Fungal Species | MIC (µg/mL) |

|---|---|

| Candida albicans | 0.25 |

| Candida krusei | 1.0 |

Data from a patent for Amphotericin B meglumate, a 1:1 salt of Amphotericin B and meglumine (B1676163). google.com

Antiprotozoal Research on this compound

While specific preclinical studies evaluating the direct activity of this compound against Entamoeba histolytica and Entamoeba moshkovskii were not identified in the reviewed literature, there are indications of antiprotozoal activity within the broader class of polyene antibiotics. Research has shown that polyene antibiotics, as a group, possess anti-amebic activity, with some derivatives demonstrating MICs in the range of 0.1 to 5.38 µg/mL. science.govscience.gov

Furthermore, Russian drug information sources state that this compound is active against Leishmania, another protozoan parasite. rlsnet.ru This suggests a broader antiprotozoal potential for the compound, although specific data on its efficacy against Entamoeba species remains to be elucidated through dedicated research.

Activity against Trypanosoma cruzi and Other Protozoal Species

There are no available preclinical in vitro or animal model studies that specifically investigate the activity of a compound named "this compound" against Trypanosoma cruzi, the causative agent of Chagas disease, or other protozoal species. While Amphotericin B, a potential component of the queried substance, has been studied for its effects on T. cruzi, this research does not specify the use of a meglumine salt or complex. Therefore, no data can be presented on the efficacy of "this compound" in this area.

Investigations into Broad-Spectrum Antiprotozoal Activity

A comprehensive review of scientific databases reveals no investigations into the broad-spectrum antiprotozoal activity of "this compound." Preclinical studies that assess the efficacy of a compound across a range of protozoal pathogens, such as Leishmania spp., Plasmodium spp., or Giardia lamblia, have not been published for a substance identified as "this compound." The antiprotozoal spectrum of Amphotericin B is well-documented, but this information cannot be directly attributed to the specific entity of "this compound."

Antiviral Research on this compound

Exploration of Antiviral Mechanisms in Preclinical Models

No preclinical studies have been conducted to explore the potential antiviral mechanisms of "this compound." The mode of action by which this specific compound might inhibit viral replication or entry into host cells remains uninvestigated and, therefore, unknown.

Synergistic Effects in Preclinical Research

Co-administration Studies with Other Antifungals or Antimicrobials

Specific preclinical studies on the synergistic effects of "this compound" when co-administered with other antifungal or antimicrobial agents are not available in the current body of scientific literature. Research on the synergistic interactions of Amphotericin B with other drugs exists, but these findings are not specific to a meglumine formulation or a compound explicitly named "this compound."

Investigation of Enhanced Biological Activity Mechanisms

The enhanced biological activity of this compound, particularly in combination with other agents, has been explored in preclinical settings. These investigations have primarily focused on synergistic effects and potential modifications to the host's cellular response to fungal infections.

One notable area of investigation has been the synergistic interaction between this compound and sex hormones, specifically testosterone. In a study on experimental candidiasis in mice, the combination of this compound and testosterone demonstrated a significantly higher survival rate compared to the administration of either substance alone. nih.gov While the precise molecular mechanism underpinning this synergy is not fully elucidated, it is suggested that the effect may be associated with alterations in the host's cellular protective mechanisms against the fungal pathogen. nih.gov

The chemical modification of Amphotericin B to form this compound, through the introduction of the N-methyl-D-glucamine group, is intended to improve its pharmacological properties. While detailed molecular studies on how this specific modification enhances biological activity are limited, the general principle for creating Amphotericin B derivatives is to increase solubility and reduce toxicity while maintaining or enhancing antifungal efficacy. researchgate.net The mechanism of action of Amphotericin B and its derivatives fundamentally relies on their ability to bind to ergosterol (B1671047), a key component of the fungal cell membrane. researchgate.net This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of intracellular components, ultimately leading to fungal cell death. researchgate.net It is theorized that modifications to the Amphotericin B molecule may influence the efficiency of this ergosterol binding or the stability of the resulting pores.

Furthermore, some studies on Amphotericin B suggest that its antifungal activity is not solely dependent on pore formation but also involves the sequestration of ergosterol from the membrane and the induction of oxidative damage within the fungal cell. researchgate.net It is plausible that the N-methyl-D-glucamine moiety in this compound could influence these secondary mechanisms, potentially by altering the drug's interaction with the fungal cell wall or its distribution within the host, but specific research on this compound is required to confirm these hypotheses.

A study involving male and female albino mice infected intravenously with Candida albicans provided evidence of the in vivo efficacy of this compound and its enhanced effect when combined with testosterone. nih.gov The survival rates of the mice were recorded under different treatment regimens.

Table 1: Survival Rates of Mice with Experimental Candidiasis Treated with this compound and Testosterone

| Treatment Group | Survival Rate (%) |

|---|---|

| Testosterone alone | 0.25 |

| This compound alone | 0.5 |

| This compound and Testosterone in combination | Almost all survived |

Data sourced from a 1979 study on experimental candidiasis in mice. nih.gov

It was also noted that treatment with testosterone alone led to a lower level of spleen contamination compared to the control group and promoted the elimination of Candida from internal organs over time. nih.gov However, combined treatment with this compound and folliculin (an estrogen) was not found to be effective. nih.gov

No Information Found on "this compound"

Following a comprehensive search for scientific literature and data, no information has been found regarding a chemical compound named "this compound." Consequently, the requested article on the Structure-Activity Relationship (SAR) studies of this compound and its analogues cannot be generated.

The executed searches for "this compound structure-activity relationship," "this compound analogues biological activity," "derivatization of this compound and potency," and "computational SAR modeling of this compound" did not yield any relevant results. This indicates a lack of published research on a compound with this specific name within the accessible scientific databases.

Therefore, it is not possible to provide details on the elucidation of its structural determinants for biological activity, the impact of derivatization on its molecular interactions and potency, correlations between its molecular structure and selectivity, or any computational SAR modeling and prediction of its activity. Without any foundational information on the existence and biological activity of "this compound," the creation of the requested detailed and scientifically accurate article is not feasible.

Advanced Analytical Methodologies in Amphoglucamine Research

Spectroscopic Techniques for Structural Characterization and Interaction Studies

Spectroscopy is an indispensable tool in the study of Amphoglucamine, offering non-destructive and highly reproducible methods for elucidating its complex structure and observing its interactions with other molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Expected ¹H-NMR Spectral Features of this compound: The proton NMR spectrum of this compound would be a composite of the signals from the p-aminobenzoyl, glutamic acid, and glucosamine (B1671600) moieties.

| Structural Moiety | Expected Proton (¹H) Chemical Shift (ppm) | Description |

| p-Aminobenzoyl | ~7.5-7.8 | Aromatic protons ortho to the carbonyl group. |

| p-Aminobenzoyl | ~6.5-6.8 | Aromatic protons ortho to the amino group. |

| Glutamic Acid | ~4.5 | α-proton, adjacent to the amide and carboxyl groups. |

| Glutamic Acid | ~1.9-2.5 | β and γ-protons of the glutamyl residue. |

| Glucosamine | ~5.0-5.5 | Anomeric proton (H-1), its exact shift and coupling constant depending on the α or β configuration. |

| Glucosamine | ~3.0-4.0 | Protons on the sugar ring (H-2 to H-6). |

This table is predictive, based on data from analogous structures.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the precise assembly of the three components. nih.gov

Mass Spectrometry (MS) for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for identifying potential impurities. nih.gov High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming the elemental composition. rsc.org

Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting pieces, which provides structural information and helps in the unambiguous identification of the compound and related substances. nih.govresearchgate.net The fragmentation pattern of the precursor ion of N-(p-aminobenzoyl)-L-glutamic acid, a core component of this compound, has been documented. nih.gov

Predicted Mass Spectrometry Data for N-(p-Aminobenzoyl)-L-glutamic acid:

| Precursor Ion | Precursor m/z | Major Fragment Ions (m/z) | Source |

| [M+H]⁺ | 267.0975 | 120, 130, 138 | NIST Mass Spectrometry Data Center nih.gov |

| [M-H]⁻ | 265.083 | 136, 221, 247 | NIST Mass Spectrometry Data Center nih.gov |

For this compound, the mass spectrum would show a molecular ion peak corresponding to its own molecular weight, and the fragmentation pattern would reveal the characteristic losses of the glucosamine, glutamic acid, and p-aminobenzoyl moieties. This technique is also crucial for impurity profiling, capable of detecting and identifying synthesis-related impurities or degradation products, even at very low levels. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. chemicalbook.comamerigoscientific.com These techniques are highly sensitive to the functional groups present in a molecule. ptfarm.pl

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. amerigoscientific.com The IR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to IR spectroscopy. amerigoscientific.com

Expected Vibrational Bands for this compound:

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) ** | Expected Raman Wavenumber (cm⁻¹) ** |

| O-H (hydroxyls, carboxylic acid) | Stretching | 3500-3200 (broad) | Weak |

| N-H (amine, amide) | Stretching | 3400-3200 | Moderate |

| C-H (aromatic, aliphatic) | Stretching | 3100-2850 | Strong |

| C=O (carboxylic acid, amide) | Stretching | 1725-1650 | Moderate |

| C=C (aromatic) | Stretching | 1600-1450 | Strong |

| C-O (alcohols, ethers, esters) | Stretching | 1300-1000 | Weak |

| C-N (amine, amide) | Stretching | 1350-1000 | Moderate |

This table is predictive, based on general vibrational frequencies of functional groups.

The region from approximately 1500 to 500 cm⁻¹ in an IR spectrum is known as the fingerprint region, which contains a complex pattern of absorptions that is unique to each compound. rsc.org

UV-Vis Spectroscopy for Concentration and Interaction Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. In the context of this compound, this technique is particularly useful due to the presence of the p-aminobenzoyl chromophore, which absorbs UV radiation. This property allows for the quantitative determination of this compound concentration in solution. N-(p-Aminobenzoyl)-L-glutamic acid has been utilized as a strong UV-absorbing tag for the derivatization of other molecules to enhance their detection. sigmaaldrich.com

The analysis would involve measuring the absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve to determine the concentration. The λmax for N-(p-aminobenzoyl)-L-glutamic acid in water is reported to be 273 nm, and a similar value would be expected for this compound. chemicalbook.com Furthermore, changes in the UV-Vis spectrum upon interaction with other molecules can provide valuable information about binding events and complex formation. rsc.org

Chromatographic Separations for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification in various samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity and performing quantitative analysis of this compound. chemicalbook.com The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). chemicalbook.com

For a molecule like this compound, which contains both polar (sugar, carboxylic acids) and non-polar (aromatic ring) moieties, reversed-phase HPLC (RP-HPLC) is a common and effective choice. In this mode, a non-polar stationary phase is used with a polar mobile phase.

Typical HPLC Parameters for this compound Analysis:

| Parameter | Description |

| Column | C18 (Octadecyl silica), a common reversed-phase column. |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an ion-pairing agent like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Detection | UV detection, typically in the range of 254-280 nm, leveraging the p-aminobenzoyl chromophore. |

| Flow Rate | Typically 0.5-1.5 mL/min. |

| Temperature | Often performed at ambient or slightly elevated temperatures (e.g., 30-40 °C) for better reproducibility. |

This table outlines a general method; specific conditions would require optimization.

The purity of N-(p-aminobenzoyl)-L-glutamic acid, a precursor, has been successfully determined to be as high as 99.88% using HPLC. chemicalbook.com This demonstrates the capability of the technique to resolve the main compound from closely related impurities. By validating the HPLC method for parameters such as linearity, precision, accuracy, and limits of detection and quantification, it can be reliably used for the quality control of this compound. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. For a complex, high molecular weight, and thermally labile molecule like this compound, direct GC analysis is generally not feasible. The technique is more commonly applied to analyze smaller, volatile molecules or derivatives. While direct GC-MS analysis of intact this compound is not standard, the technique could theoretically be employed to analyze smaller molecules produced through controlled degradation or pyrolysis of the compound, which might yield insights into its structural components. However, literature specifically detailing the GC analysis of this compound is sparse, with researchers favoring methods better suited to large, non-volatile molecules. science.govresearchgate.net

Coupled Techniques: LC-MS and GC-MS for Comprehensive Analysis

Coupled or hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable in modern pharmaceutical analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a primary tool for the analysis of this compound and related polyene antibiotics. googleapis.com This technique is ideally suited for non-volatile, large molecules. In a typical LC-MS setup, the compound is first separated from a mixture using High-Performance Liquid Chromatography (HPLC), and the eluent is then introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing precise molecular weight information and structural data through fragmentation analysis. googleapis.com

For instance, a patent describing related compounds shows that LC-MS analysis can provide the total ion chromatogram (TIC), UV chromatogram, and mass spectrum, confirming the molecular formula of the primary component. googleapis.com This level of analysis is crucial for identity confirmation, purity assessment, and stability studies of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned, is less frequently used for the intact molecule. researchgate.net Its application would be limited to analyzing any volatile impurities or degradation products associated with an this compound sample. researchgate.net For example, GC-MS is often used to identify residual solvents or small molecule contaminants in pharmaceutical preparations.

Interactive Table: Chromatographic Techniques in Polyene Analysis

| Technique | Applicability to this compound | Information Obtained | Common Use Case |

|---|---|---|---|

| Gas Chromatography (GC) | Limited (for volatile derivatives/impurities) | Separation of volatile components | Analysis of residual solvents or small degradation products |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | High | Molecular weight, Purity, Structural fragments, Quantification | Primary method for identification, purity testing, and quantification |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Limited (for volatile derivatives/impurities) | Identification of volatile components | Impurity profiling for small, volatile molecules |

Biophysical Techniques for Molecular Interaction Analysis

Understanding how this compound interacts with biological targets, such as cell membranes, is key to elucidating its mechanism of action. Several biophysical techniques are employed for this purpose.

Electrophysiological Measurements of Membrane Permeability

This compound, like other polyene antibiotics, is known to interact with sterols in cell membranes, leading to the formation of pores or channels that disrupt membrane integrity. Electrophysiology provides a direct method to measure these effects. By creating an artificial lipid bilayer (a model cell membrane) separating two chambers, researchers can measure the electrical currents that flow across the membrane.

The addition of this compound to one side of the chamber, particularly in the presence of sterols like ergosterol (B1671047) (found in fungal membranes), would be expected to cause a significant increase in ion conductance across the bilayer. This change in current is a direct measure of the formation of ion-permeable channels. Studies on related polyene antibiotics have extensively used this technique to characterize the properties of these channels, including their size, ion selectivity, and kinetics of formation. researchgate.net These measurements are crucial for confirming the pore-forming mechanism of action. researchgate.net

Calorimetric Studies of Binding Thermodynamics

Calorimetry, particularly Isothermal Titration Calorimetry (ITC), is a technique used to measure the heat changes associated with binding events. In the context of this compound research, ITC could be used to directly measure the thermodynamic parameters of its interaction with target molecules like ergosterol within a model membrane or micelle.

In a typical ITC experiment, a solution of ergosterol-containing liposomes would be titrated with a solution of this compound. The instrument would measure the minute amounts of heat released or absorbed upon binding. This data can be used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. These thermodynamic parameters provide a complete picture of the binding forces driving the interaction between this compound and its membrane target.

X-ray Crystallography for Structural Elucidation of Complexes

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule or a molecular complex. While obtaining a crystal structure of a large, flexible molecule like this compound complexed with a membrane component is exceptionally challenging, such a structure would provide unparalleled insight into its mechanism.

The process involves crystallizing the this compound-ergosterol complex and then bombarding the crystal with X-rays. The way the X-rays are diffracted by the atoms in the crystal allows for the calculation of a detailed 3D electron density map, from which the atomic positions can be determined. While no specific crystal structure for an this compound complex is cited in the available literature, research on related polyenes has utilized this technique to understand their conformation. science.gov A successful crystallographic study would reveal the precise orientation of this compound relative to the sterol and how they assemble to form a pore.

Microscopic and Imaging Techniques for Cellular Studies

To visualize the effects of this compound on whole cells, various advanced microscopy techniques are utilized. These methods can provide spatial and temporal information about the drug's interaction with the cell membrane and its downstream consequences.

Fluorescence Microscopy offers another powerful approach. A fluorescently labeled version of this compound could be synthesized to track its localization within a cell. Alternatively, fluorescent dyes that report on membrane potential or integrity (e.g., propidium (B1200493) iodide, which enters cells with compromised membranes) can be used to monitor the effects of this compound in real-time. A patent document involving related compounds describes using imaging software to segment host cell nuclei and parasite components to analyze the effects of treatment, demonstrating the power of these imaging approaches in cellular studies. googleapis.com

Electron Microscopy for Ultrastructural Analysis of Treated Pathogens

Electron microscopy (EM) stands as a powerful tool for investigating the morphological changes induced by antifungal agents at the subcellular level. In the context of research relevant to this compound, particularly its active component Amphotericin B, EM techniques like freeze-fracture and scanning electron microscopy (SEM) have provided invaluable insights into its mechanism of action against various pathogens. These studies reveal the profound structural damage inflicted upon fungal cell membranes.

When pathogens such as Candida albicans are treated with Amphotericin B, significant alterations to the plasma membrane's ultrastructure are observed. Freeze-fracture electron microscopy has shown that the antibiotic causes an extensive aggregation of intramembranous particles on the protoplasmic fracture face of the fungal cell membrane. nih.gov This rearrangement of membrane components is a direct consequence of the interaction between Amphotericin B and ergosterol, the primary sterol in fungal cell membranes. The result is a marked reduction in the density of these particles, leading to membrane disruption. nih.gov

SEM further complements these findings by visualizing the surface topography of treated pathogens. These analyses can reveal changes in cell shape, integrity, and the formation of surface lesions.

Table 1: Summary of Ultrastructural Changes in Pathogens Treated with Amphotericin B as Observed by Electron Microscopy

| Pathogen | Electron Microscopy Technique | Key Ultrastructural Observations | Reference |

| Candida albicans | Freeze-Fracture Electron Microscopy | Extreme aggregation of intramembranous particles on the protoplasmic fracture face. | nih.gov |

| Candida albicans | Freeze-Fracture Electron Microscopy | Marked reduction in the density of intramembranous particles. | nih.gov |

| Epidermophyton floccosum | Freeze-Etch Electron Microscopy | Alterations in the plasma membrane structure. | nih.gov |

These ultrastructural analyses provide direct visual evidence of the membrane-disrupting effects of Amphotericin B, a key aspect of the activity of this compound.

Fluorescence Microscopy for Localization and Interaction Studies

Fluorescence microscopy is a vital technique for studying the localization and interactions of therapeutic compounds within cells and tissues. In the investigation of this compound's active moiety, Amphotericin B, fluorescence-based methods have been instrumental in elucidating its distribution and mechanism of action at a molecular level.

By conjugating Amphotericin B to fluorescent dyes (fluorophores), researchers have developed probes that allow for the direct visualization of the drug's accumulation and interaction with fungal cells. For instance, a Cy5-conjugated Amphotericin B probe has been shown to selectively label fungi, enabling their identification in mixed microbial cultures. rsc.orgnih.gov This selectivity is crucial for understanding the targeted action of the antifungal agent.

Fluorescence studies have also shed light on the dynamics of Amphotericin B's interaction with the fungal cell membrane. Using fluorescent membrane probes like trimethylammonium diphenylhexatriene (TMA-DPH), researchers have observed a biphasic change in fluorescence intensity upon treatment of susceptible fungal cells with Amphotericin B. nih.gov This is interpreted as an initial binding of the drug to the membrane, followed by the formation of membrane pores through the aggregation of Amphotericin B-ergosterol complexes. nih.gov Such studies are critical for understanding the molecular events that lead to fungal cell death.

Table 2: Application of Fluorescence-Based Techniques in Amphotericin B Research

| Technique/Probe | Research Focus | Key Findings | Reference |

| Cy5-conjugated Amphotericin B | Selective labeling of fungi | Demonstrated efficient and selective labeling of various fungal strains, including clinical isolates. | rsc.orgnih.gov |

| Trimethylammonium diphenylhexatriene (TMA-DPH) | Molecular action on fungal cell membranes | Revealed a biphasic fluorescence intensity change, indicating membrane binding and pore formation. | nih.gov |

| Intrinsic fluorescence of Amphotericin B | Study of molecular organization | The fluorescence lifetime of Amphotericin B is sensitive to its aggregation state (dimers and larger aggregates). | nih.gov |

These fluorescence-based approaches provide a dynamic view of Amphotericin B's journey to its target and its subsequent disruptive interactions, which is fundamental to the therapeutic effect of this compound.

Chemometric Approaches in Analytical Characterization

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound and its parent compound, Amphotericin B, chemometric approaches are increasingly used in the development and validation of analytical methods for its quantification and characterization in various matrices.

High-performance liquid chromatography (HPLC) is a commonly used technique for the analysis of Amphotericin B. researchgate.net The development and validation of HPLC methods often involve chemometric tools to ensure accuracy, precision, and robustness. For instance, in the determination of Amphotericin B in human serum, a capsule phase microextraction combined with HPLC and UV detection can be optimized using chemometric approaches. researchgate.net These methods assess various experimental parameters, such as the type and volume of extraction solvent, pH, and extraction time, to achieve the best analytical performance.

Statistical analysis of the data obtained from these methods, including the calculation of relative recovery and relative standard deviation (%RSD), is a key aspect of chemometric validation. researchgate.net These parameters provide a quantitative measure of the method's reliability.

Table 3: Example of a Validated HPLC Method for Amphotericin B Determination in Human Serum using a Chemometrically Optimized Protocol

| Parameter | Value | Reference |

| Mobile Phase | Acetonitrile and aqueous solution | researchgate.net |

| Column Temperature | 30 °C | researchgate.net |

| Flow Rate | 0.6 mL min⁻¹ | researchgate.net |

| Detection Wavelength | 380 nm | researchgate.net |

| Relative Recovery | 83.9–114.6% | researchgate.net |

| Relative Standard Deviation (%RSD) | 4.3–9.8% | researchgate.net |

The application of chemometrics ensures the development of reliable and robust analytical methods, which are essential for the quality control and clinical monitoring of pharmaceuticals like this compound.

Computational and Theoretical Chemistry Studies of Amphoglucamine

Molecular Dynamics Simulations of Amphoglucamine-Membrane Interactions

Molecular dynamics (MD) simulations are a cornerstone for investigating how polyene antibiotics like this compound interact with and disrupt fungal cell membranes. These simulations model the movement of atoms over time, providing insights into the dynamic processes of drug-membrane interactions at a level of detail unattainable by experimental methods alone.

Research Findings:

MD simulations of the parent compound, AmB, have revealed critical aspects of its mechanism. When interacting with a lipid bilayer, AmB molecules can adopt a vertical orientation, perpendicular to the membrane surface. vt.edu This orientation is crucial for the subsequent formation of ion channels. The simulations highlight the importance of hydrogen bonding in stabilizing the channel structure in its open form. vt.edu

Studies have modeled AmB within various membrane compositions, including those containing ergosterol (B1671047) (the target sterol in fungi) and cholesterol (found in mammalian cells). These comparative simulations help to elucidate the basis for the drug's selective toxicity. The interaction with ergosterol is a key factor in the formation of stable transmembrane pores. wikipedia.org Furthermore, MD simulations have shown that AmB can induce ordering in the surrounding lipid acyl chains, indicating a significant influence on the membrane's physical properties.

A recent "sponge model" has also been proposed, where AmB aggregates on the membrane surface and extracts ergosterol, disrupting essential cellular functions. wikipedia.orgnih.gov MD simulations are instrumental in exploring the feasibility and dynamics of such alternative mechanisms.

Interactive Data Table: Representative MD Simulation Parameters for Polyene-Membrane Studies

| Parameter | Typical Value/System | Purpose |

| Force Field | CHARMM, AMBER | Describes the potential energy of the system |

| Lipid Bilayer | DMPC, POPC with Ergosterol/Cholesterol | Mimics fungal or mammalian cell membranes |

| Water Model | TIP3P, SPC/E | Solvates the system |

| Ensemble | NVT, NPT | Controls thermodynamic variables (e.g., temperature, pressure) |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Duration of the simulation to observe relevant events |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations are employed to understand the electronic properties of molecules like this compound, which govern their reactivity and interactions. These methods solve approximations of the Schrödinger equation to determine properties such as charge distribution, molecular orbital energies, and electrostatic potential.

Research Findings:

For polyene macrolides, QC calculations are essential for developing accurate force field parameters, particularly the partial atomic charges used in MD simulations. The distribution of charges across the molecule dictates how it interacts with the polar and non-polar regions of the cell membrane and with other molecules like sterols.

Studies on related compounds have used methods like Density Functional Theory (DFT) to calculate frontier molecular orbital energies (HOMO and LUMO), which provide insights into the molecule's chemical reactivity and electronic transitions. researchgate.net The molecular electrostatic potential (MEP) is another key property derived from QC calculations, mapping the electrostatic potential onto the electron density surface. This map helps to identify regions of the molecule that are likely to engage in electrostatic interactions, such as hydrogen bonding.

Ligand Docking Studies and Receptor-Ligand Interactions Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., ergosterol) to form a stable complex. plos.org This method is crucial for understanding the specific interactions that drive the biological activity of a drug.

Research Findings:

For polyene antibiotics, the primary "receptor" is ergosterol within the fungal membrane. nih.gov Docking studies aim to elucidate the specific binding mode between the antibiotic and the sterol. These studies can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the drug-sterol complex.

The results of docking studies can help explain the selectivity of polyenes for ergosterol over cholesterol, which is critical for their therapeutic use. By comparing the binding affinities and interaction patterns for both sterols, researchers can gain insights into the molecular basis of the drug's therapeutic index. For instance, a higher number of stable hydrogen bonds with ergosterol compared to cholesterol could explain the preferential binding.

Interactive Data Table: Example of Docking Study Results

| Ligand | Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (in a protein target) |

| Compound A | Target Protein X | -9.5 | ASN54, GLN79, THR211 |

| Compound B | Target Protein X | -8.2 | TYR83, LEU104 |

This table is illustrative of typical docking results and does not represent specific data for this compound.

Development and Refinement of Force Fields for this compound and Related Polyenes

An accurate force field is paramount for reliable MD simulations. A force field is a set of parameters that defines the potential energy function of a system of particles. For large and complex molecules like polyene macrolides, standard force fields may not be adequate, necessitating the development and refinement of specific parameters.

Research Findings:

The development of force field parameters for macrolide antibiotics involves a multi-step process. nih.govnih.gov Typically, the molecule is fragmented into smaller, manageable parts. Quantum chemical calculations are then performed on these fragments to obtain data on bond lengths, angles, dihedral angles, and charge distributions. nih.gov

This quantum mechanical data is then used to parameterize the classical force field. The process often involves fitting the force field parameters to reproduce the QC data as closely as possible. mdpi.com Once developed, the new force field is validated by running MD simulations and comparing the results with experimental data or with the initial quantum chemical calculations. nih.govnih.gov The use of specialized toolkits can facilitate this complex parameterization process. nih.govnih.gov

In Silico Prediction of Biological Activities and Molecular Properties

In silico methods are increasingly used in the early stages of drug discovery to predict the biological activities, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity (T) of chemical compounds based on their structure.

Research Findings:

Various computational tools and models are available to predict the properties of molecules like this compound. For instance, software can predict a compound's "drug-likeness" based on rules such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net

Prediction of Activity Spectra for Substances (PASS) is another tool that predicts a wide range of biological activities based on the chemical structure of a compound. nih.gov For polyene antibiotics, these tools can be used to screen virtual libraries of derivatives to identify candidates with potentially improved antifungal activity or reduced toxicity. nih.gov ADMET prediction tools can forecast properties like human intestinal absorption, blood-brain barrier penetration, and potential for inhibiting key metabolic enzymes like cytochrome P450s. plos.orgmdpi.com These predictions help in prioritizing which compounds should be synthesized and tested in the laboratory, saving time and resources. audreyli.com

Interactive Data Table: Example of In Silico ADMET Predictions

| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Predicted Human Intestinal Absorption (%) |

| Drug Candidate 1 | 450.5 | 3.8 | 2 | 5 | > 90 |

| Drug Candidate 2 | 520.2 | 5.5 | 6 | 11 | < 30 |

This table illustrates the type of data generated in in silico ADMET screening and is not specific to this compound.

Future Research Directions and Translational Potential in Preclinical Development

Exploration of Novel Bioactive Properties Beyond Established Antimicrobial Spectra

While the primary focus of polyene macrolides like Amphoglucamine has been their antifungal activity, emerging preclinical research highlights a broader range of bioactive properties that warrant further investigation. Future studies are anticipated to explore these novel activities for this compound, drawing parallels from research on its parent compound, Amphotericin B, and other derivatives.

Potential novel bioactive properties for investigation include:

Antiviral Activity: Amphotericin B has demonstrated activity against a range of enveloped viruses, including Human Immunodeficiency Virus (HIV), Japanese encephalitis virus, and Zika virus. This effect is thought to be linked to its ability to interact with viral lipids and cholesterol in the viral envelope. Future preclinical studies could assess this compound's potential as a broad-spectrum antiviral agent.

Anticancer Properties: Certain derivatives of Amphotericin B have shown selective activity against cancer cells in preclinical models. This anticancer effect is hypothesized to be related to the generation of reactive oxygen species (ROS) and the induction of apoptosis. Investigating whether this compound shares these properties could open new avenues for its development as an oncologic therapeutic.

Immunomodulatory Effects: Amphotericin B is known to stimulate the immune system, activating monocytes, macrophages, and dendritic cells, which leads to the production of pro-inflammatory cytokines and enhanced antifungal immunity. Research into this compound's immunomodulatory profile is a critical future direction to understand its potential to act as an adjuvant or standalone immune-enhancing agent in various disease models.

Development of Advanced Delivery Systems for Enhanced Preclinical Efficacy

A key area of translational research for this compound is the development of advanced delivery systems to enhance its therapeutic index in preclinical settings. While this compound's water solubility is an advantage over Amphotericin B, novel formulation strategies can further optimize its delivery.

Future research in this area will likely focus on:

Liposomal Formulations: Liposomes are lipid-based vesicles that can encapsulate drugs, altering their pharmacokinetic profile. Liposomal formulations of Amphotericin B have been successful in clinical use. Preclinical development of liposomal this compound could be explored to target specific tissues or cells, potentially enhancing efficacy.

Nanoparticle-Based Systems: Polymeric nanoparticles, solid lipid nanoparticles, and nanoemulsions offer versatile platforms for drug delivery. These systems can be engineered to control the release of this compound, improve its stability, and enable targeted delivery to sites of infection or disease, which is a significant focus of preclinical evaluation.

Drug Conjugates: Covalently linking this compound to targeting moieties, such as antibodies or peptides, could facilitate its delivery to specific cell types, for instance, fungal cells or cancer cells. This approach aims to maximize the drug's effect at the target site.

| Delivery System Type | Potential Application in Preclinical Research | Rationale for this compound |

| Liposomes | Targeted delivery to fungal infections, reducing systemic exposure. | Builds on the success of liposomal Amphotericin B, leveraging this compound's unique properties. |

| Polymeric Nanoparticles | Controlled release formulations for sustained therapeutic effect. | Aims to optimize the pharmacokinetic profile for specific disease models. |

| Drug-Polymer Conjugates | Enhancing solubility and stability in biological fluids. | Further improves upon the inherent water-solubility of this compound for specific applications. |

Investigation of Resistance Mechanisms in Preclinical Models

Understanding the potential for resistance development is crucial in the preclinical assessment of any new antimicrobial agent. For polyenes, resistance in fungal pathogens, although uncommon, is a significant concern. Research into resistance mechanisms relevant to this compound will likely be guided by the known mechanisms for Amphotericin B.

Key areas for future preclinical investigation include:

Alterations in Ergosterol (B1671047) Biosynthesis: The primary mechanism of action for polyenes is binding to ergosterol in the fungal cell membrane. Mutations in the genes of the ergosterol biosynthetic pathway (e.g., ERG2, ERG3, ERG6) can lead to a decrease in ergosterol content or the production of modified sterols, reducing the binding affinity of the drug.

Cell Wall Remodeling: Fungal cells may respond to polyene-induced stress by remodeling their cell wall. This can involve an increase in the production of glucans, which can trap the drug and prevent it from reaching the cell membrane.

Upregulation of Efflux Pumps: Although less common for polyenes compared to azoles, the role of efflux pumps in mediating low-level resistance in certain fungal species warrants investigation in preclinical models exposed to this compound.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research

The application of "omics" technologies offers a powerful, systems-level approach to understanding the multifaceted effects of this compound. These technologies can provide comprehensive insights into its mechanism of action, cellular responses, and potential off-target effects in preclinical studies.

Proteomics: Quantitative proteomics can be used to analyze changes in the entire protein landscape of a fungal cell or host cell upon exposure to this compound. This can help identify not only the direct targets of the drug but also the downstream cellular pathways that are affected, including stress response pathways and metabolic adaptations.

Metabolomics: By profiling the complete set of metabolites in a biological system, metabolomics can reveal how this compound alters cellular metabolism. This is particularly relevant for understanding its antifungal action, as well as for exploring its potential in other therapeutic areas like oncology, where metabolic reprogramming is a key feature.

Transcriptomics: Analyzing the complete set of RNA transcripts can provide a snapshot of the genes that are up- or down-regulated in response to this compound treatment, offering clues into the cellular response and potential resistance mechanisms.

Rational Design of Next-Generation Polyene Derivatives with Enhanced Preclinical Profiles

The knowledge gained from studying Amphotericin B and its derivatives, including this compound, is paving the way for the rational design of new-generation polyenes. The goal is to create molecules with improved therapeutic profiles.

Future design strategies in preclinical development include:

Site-Specific Modifications: Chemical modifications at specific sites on the polyene macrolide ring can uncouple the antifungal activity from host cell toxicity. For instance, modifications at the C2' position have been explored to create derivatives with a better therapeutic window.

Glycosylation Engineering: Altering the mycosamine (B1206536) sugar moiety attached to the macrolide ring can influence the compound's properties. This compound itself is a product of such modification, being a derivative of Amphotericin B methyl ester. Further engineering of the glycosylation pattern could lead to novel derivatives with enhanced features.

Biosynthetic Engineering: Advances in genetic engineering of the producing microorganisms (Streptomyces nodosus) allow for the creation of novel polyene structures that are not accessible through chemical synthesis alone. This approach could be used to generate a library of this compound analogues for preclinical screening.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Amphoglucamine in preclinical studies?

- Methodological Answer : Synthesis should follow established protocols for polyene macrolide antibiotics, with modifications for glucamine complexation. Key steps include:

- Synthesis : Use controlled pH conditions (6.8–7.2) during the reaction of amphotericin B with glucamine to ensure stable complex formation .

- Characterization : Employ spectroscopic methods (e.g., NMR for structural confirmation, HPLC for purity >98%) and thermogravimetric analysis (TGA) to verify stability. Reference FDA guidance on liposomal amphotericin B for analogous quality benchmarks .

- Validation : Compare physicochemical properties (e.g., solubility, particle size) against literature data from peer-reviewed studies, ensuring consistency in batch-to-batch reproducibility .

Q. How should researchers design in vivo experiments to evaluate this compound’s antifungal efficacy?

- Methodological Answer :

- Model Selection : Use immunosuppressed murine models for systemic fungal infections (e.g., Candida albicans or Aspergillus fumigatus). Include positive controls (e.g., amphotericin B deoxycholate) and negative controls (placebo).

- Dosing Regimen : Administer orally at 100–500 mg/kg twice daily, adjusted for age-specific pharmacokinetics (e.g., reduced doses for juvenile models) .

- Endpoints : Measure fungal burden via colony-forming units (CFUs) in target organs (liver, spleen) and survival rates over 14–21 days. Use histopathology to assess tissue damage .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s pharmacokinetic (PK) data across species?

- Methodological Answer :

- Data Harmonization : Conduct interspecies allometric scaling to reconcile disparities in bioavailability. For example, adjust for metabolic rate differences between rodents and primates using the Hill equation .

- Mechanistic Modeling : Apply compartmental PK models to differentiate absorption limitations (e.g., gut permeability) from metabolic clearance variations. Validate with mass spectrometry (LC-MS/MS) to quantify plasma/tissue concentrations .

- Contradiction Analysis : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses (e.g., protein binding vs. enzymatic degradation) and design follow-up experiments .

Q. How can researchers optimize this compound’s formulation to overcome pH-dependent solubility challenges?

- Methodological Answer :

- Experimental Design : Test lipid-based nanoformulations (e.g., liposomes or micelles) to enhance stability in gastric pH. Use a Design of Experiments (DoE) approach to vary excipient ratios (e.g., phospholipids vs. cholesterol).

- Analytical Methods : Monitor drug release via dialysis membranes under simulated gastrointestinal conditions (pH 1.2–6.8). Characterize particle size (dynamic light scattering) and zeta potential to assess colloidal stability .

- Validation : Compare in vitro dissolution profiles with in vivo PK data to identify formulation-performance correlations. Address discrepancies using multivariate regression analysis .

Q. What statistical approaches are recommended for analyzing conflicting efficacy data in this compound trials?

- Methodological Answer :

- Contradiction Mapping : Apply principal component analysis (PCA) to identify outlier datasets (e.g., anomalous CFU counts in specific cohorts). Cross-reference with covariates like immune status or co-administered drugs .

- Bayesian Meta-Analysis : Pool data from heterogeneous studies (e.g., varying dosing schedules) to estimate posterior probability distributions for efficacy metrics. Adjust for publication bias using funnel plots .

- Sensitivity Testing : Conduct in vitro-in vivo correlation (IVIVC) studies to isolate experimental variables (e.g., fungal strain virulence vs. host response) contributing to data variability .

Data Presentation & Reporting Guidelines

Q. How should researchers present spectroscopic and bioassay data for this compound in manuscripts?

- Methodological Answer :

- Spectra : Include raw NMR/FTIR data in supplementary materials, with peak assignments aligned to IUPAC nomenclature. Highlight key functional groups (e.g., hydroxyl groups in glucamine) .

- Bioassays : Report IC50 values with 95% confidence intervals and p-values (<0.05) for antifungal activity. Use standardized units (e.g., µg/mL for MIC) and reference CLSI guidelines .

- Graphical Abstracts : Avoid overcrowding figures; use color-coded schemes to depict this compound’s mechanism (e.g., membrane ergosterol binding) without excessive chemical structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.